(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride
Description
(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid hydrochloride salt. Its structure features a strained four-membered cyclobutane ring substituted with an amino group, a phenyl group, and a carboxylic acid moiety. The stereochemistry (1R,2S) is critical for its biological activity and physicochemical properties.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-,11+;/m0./s1 |
InChI Key |
SJXVUEGZDXVMIJ-QLSWKGBWSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Starting Material : Diethyl 2-phenylcyclobutane-1,1-dicarboxylate is partially hydrolyzed with potassium hydroxide to yield the trans-monoester (phenyl group trans to carboxylate).
-
Mixed Anhydride Formation : The monoester reacts with ethyl chloroformate to form a mixed anhydride intermediate.
-
Azide Formation : Treatment with sodium azide generates the acyl azide.
-
Curtius Rearrangement : Heating the azide in toluene induces rearrangement to an isocyanate intermediate.
-
Hydrolysis : The isocyanate is hydrolyzed with hydrochloric acid to yield the amino acid hydrochloride salt.
Key Data
| Step | Yield | Conditions | Reference |
|---|---|---|---|
| Partial hydrolysis | 60–75% | KOH (1 eq), ethanol, reflux | |
| Curtius rearrangement | 70–85% | Toluene, 80°C, 4 h | |
| Final hydrolysis | >90% | 20% HCl, 25°C, 16 h |
Stereochemical Outcome : The trans-monoester predominantly forms the cis-amino acid (phenyl and carboxylate groups cis). Resolution of enantiomers requires additional steps (e.g., enzymatic resolution).
Enzymatic Resolution of Racemic Intermediates
Enzymatic methods achieve high enantiomeric excess (ee) by resolving racemic precursors.
Procedure
-
Racemic Synthesis : Ethyl (1RS,2SR)-1-amino-2-phenylcyclobutane-1-carboxylate is synthesized via dialkylation of a glycine Schiff base using trans-1,4-dibromo-2-butene.
-
Enzymatic Hydrolysis : Alcalase 2.4L selectively hydrolyzes the (1R,2S)-ester, leaving the desired (1R,2S)-enantiomer intact.
-
Acidification : The product is treated with HCl to form the hydrochloride salt.
Optimization Insights
-
Substrate Enrichment : Pre-enrichment of racemic material via diastereomeric salt formation improves enzymatic efficiency.
-
Reaction Scale : Multi-kilogram batches have been achieved with >99% ee.
Data Table :
Asymmetric Synthesis via Chiral Auxiliaries
Chiral auxiliaries direct stereochemistry during cyclobutane ring formation.
Procedure
-
Chiral Hemi-Ester Synthesis : (1R,2S)-2-Methoxycarbonylcyclobutane-1-carboxylic acid is prepared from L-aspartic acid derivatives.
-
Amination : The hemi-ester undergoes Hofmann rearrangement with bromine and sodium hydroxide to introduce the amino group.
-
Deprotection : Acidic hydrolysis removes protecting groups, yielding the free amino acid.
Stereochemical Control
-
The cyclobutane ring’s conformation (e.g., puckering) stabilizes transition states, favoring the (1R,2S)-configuration.
Photochemical [2+2] Cycloaddition
Modern photochemical methods construct the cyclobutane ring stereoselectively.
Procedure
-
Substrate Preparation : Cinnamyl malonate derivatives are synthesized from benzaldehyde and malonic acid.
-
Cycloaddition : UV irradiation induces [2+2] cycloaddition, forming the cyclobutane ring.
-
Functionalization : The intermediate is hydrolyzed and aminated to introduce the amino and carboxylic acid groups.
Key Findings
Comparative Analysis of Methods
| Method | Strengths | Limitations | ee (%) | Scalability |
|---|---|---|---|---|
| Curtius rearrangement | High yields, established protocol | Requires resolution step | 50–75 | Industrial |
| Enzymatic resolution | High enantioselectivity | Substrate-specific optimization | >99 | Multi-kg |
| Asymmetric synthesis | Built-in stereocontrol | Multi-step, moderate yields | 90–95 | Lab-scale |
| Photochemical | Atom-economical, no resolving | Low efficiency, specialized setup | N/A | Small-scale |
Crystallization and Salt Formation
The final hydrochloride salt is obtained by:
-
Dissolving the free amino acid in ethanol/water.
-
Adding concentrated HCl until pH 1–2.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block in Drug Synthesis
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique cyclobutane structure allows for the introduction of diverse functional groups, making it valuable in the design of novel therapeutic compounds. For instance, derivatives of this compound have been explored for their potential anti-cancer properties due to their ability to interact with biological targets involved in tumor growth.
Case Study: Anticancer Activity
A study investigated the anticancer activity of derivatives synthesized from (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride. The derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific enzymes involved in cell proliferation, highlighting the compound's potential as a lead structure for drug development .
Neuropharmacology
Potential Neuroprotective Effects
Research has indicated that (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride may possess neuroprotective properties. Its structural similarity to known neurotransmitters suggests it could modulate synaptic transmission and protect neurons from oxidative stress.
Case Study: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound demonstrated a reduction in neuronal loss and improvement in cognitive function. Behavioral tests indicated enhanced memory retention and learning abilities, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The following structurally related compounds are discussed based on the evidence:
Key Observations :
- Functional Groups : Unlike the alcohol-containing MPPH (), the target compound has a carboxylic acid group, which may enhance solubility or alter binding interactions in biological systems.
(1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH):
- Stability in Plasma/Urine :
- Microbial Impact : E. coli contamination accelerates degradation, highlighting the need for sterile handling ().
Implications for Target Compound :
While direct data are unavailable, the cyclobutane ring’s strain could render the target compound more susceptible to thermal or microbial degradation compared to MPPH.
Analytical Methods
- HPLC Applications : MPPH and similar compounds are analyzed via reverse-phase HPLC with UV detection ().
- Spectroscopic Data : FT-IR and MS (e.g., FAB MS in ) are standard for structural confirmation.
Recommendations : The target compound would likely require similar analytical protocols, with adjustments for its carboxylic acid moiety (e.g., ion-pair chromatography).
Biological Activity
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride, often referred to as a cyclobutane derivative, has garnered interest due to its potential biological activities. This compound features a unique cyclobutane ring structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is , with a molecular weight of approximately 229.69 g/mol. The compound's structure includes an amino group and a carboxylic acid, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that cyclobutane derivatives exhibit a range of biological activities, including anti-cancer and anti-viral properties. The following sections summarize key findings related to the biological activity of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, cyclobutane derivatives have been tested against breast and prostate cancer cells, showing significant cytotoxic effects.
| Study | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.3 | |
| Study 2 | PC3 (Prostate Cancer) | 22.8 |
Antiviral Activity
In addition to anticancer effects, (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride has shown promise as an antiviral agent. Its mechanism appears to involve the inhibition of viral replication in infected cells. Notably, derivatives of cyclobutanes have been identified as potent inhibitors against viruses such as Zika and herpes simplex virus.
The mechanism by which (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the amino and carboxylic functional groups play critical roles in binding to target proteins involved in cell signaling pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Effects : A study conducted by Nielsen et al. investigated the effects of various cyclobutane derivatives on cancer cell lines. The results indicated that compounds similar to (1R,2S)-1-amino-2-phenylcyclobutane exhibited significant cytotoxicity.
- Antiviral Screening : Research performed at the National Institute of Allergy and Infectious Diseases evaluated the antiviral properties of cyclobutane derivatives against Zika virus. The findings suggested that these compounds could be developed into potential therapeutics for viral infections.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride to ensure stereochemical purity?
- Methodology : Synthesis typically involves cyclopropanation reactions, protection/deprotection of functional groups (e.g., amine and carboxylic acid), and chiral resolution techniques. Critical steps include:
- Use of chiral auxiliaries or catalysts to enforce the (1R,2S) configuration.
- Purification via recrystallization or chiral chromatography to isolate enantiomers .
- Characterization using H/C NMR and polarimetry to confirm stereochemical integrity.
Q. How can researchers assess the stability of this compound under standard laboratory storage conditions?
- Methodology : Stability studies should include:
- Accelerated degradation tests at elevated temperatures (e.g., 40°C) and controlled humidity.
- Regular HPLC analysis to monitor purity over time (e.g., 0, 1, 3, 6 months).
- Comparison of retention times and peak areas against fresh samples to detect decomposition products .
Q. What analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Methodology :
- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) and UV detection (200–220 nm) .
- NMR Spectroscopy : Assign stereochemistry via H NOESY or COSY to confirm spatial arrangements .
- X-ray crystallography : Resolve absolute configuration in crystalline form .
Advanced Research Questions
Q. How can conflicting data on degradation rates in biological matrices (e.g., plasma vs. urine) be resolved?
- Methodology :
- Conduct parallel stability studies in plasma and urine under identical conditions (e.g., 37°C for 48 hours, −20°C for 6 months).
- Use LC-MS/MS to identify microbial metabolites (e.g., from E. coli contamination) that accelerate degradation in urine.
- Statistically analyze degradation trends (e.g., ANOVA) to distinguish temperature effects from microbial activity .
Q. What experimental designs are effective for studying the compound’s interactions with neurological receptors (e.g., serotonin/dopamine receptors)?
- Methodology :
- Molecular docking : Predict binding affinity to receptors (e.g., 5-HT) using software like AutoDock Vina.
- In vitro assays : Perform competitive binding studies with radiolabeled ligands (e.g., H-serotonin) in transfected HEK293 cells .
- Functional assays : Measure cAMP or calcium flux changes to assess receptor activation/inhibition .
Q. How does microbial contamination (e.g., E. coli) impact the compound’s stability in forensic or pharmacological samples?
- Methodology :
- Inoculate plasma/urine samples with E. coli (ATCC 25922) and measure compound stability via HPLC.
- Determine Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) to quantify microbial resistance.
- Observe degradation patterns: For example, 11% loss in urine at 37°C/48 hours vs. 70% loss after 6 months at −20°C due to bacterial enzymatic activity .
Q. What strategies can resolve discrepancies in stereochemical assignments reported in literature?
- Methodology :
- Compare experimental optical rotation values with computational predictions (e.g., DFT calculations).
- Validate configurations using chiral derivatizing agents (e.g., Mosher’s acid) and F NMR for fluorine-containing analogs .
Notes
- Methodological rigor is critical: Replicate studies under controlled conditions and validate findings with orthogonal techniques (e.g., NMR + HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
